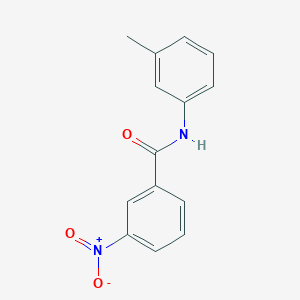

N-(3-methylphenyl)-3-nitrobenzamide

Description

N-(3-Methylphenyl)-3-nitrobenzamide (CAS: 69754-50-3) is a benzamide derivative with the molecular formula C₁₄H₁₂N₂O₃ and a molecular weight of 256.26 g/mol . It features a nitro group at the 3-position of the benzamide ring and a 3-methylphenyl substituent on the amide nitrogen. Its synthesis typically involves reacting 3-nitrobenzoyl chloride with 3-methylaniline, followed by purification via chromatography or crystallization.

Properties

IUPAC Name |

N-(3-methylphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-10-4-2-6-12(8-10)15-14(17)11-5-3-7-13(9-11)16(18)19/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZACBBPLIOFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-methylphenyl)-3-nitrobenzamide can be synthesized through several methods. One common approach involves the acylation of 3-nitrobenzoic acid with 3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the nitration of N-(3-methylphenyl)benzamide using a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. For instance, a continuous flow microreactor system can be employed to optimize reaction conditions and achieve high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Reduction: N-(3-methylphenyl)-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: N-(3-carboxyphenyl)-3-nitrobenzamide.

Scientific Research Applications

The applications of N-(3-methylphenyl)-3-nitrobenzamide are varied, spanning medicinal chemistry, materials science, and biological studies.

Scientific Research Applications

Medicinal Chemistry

this compound is explored as a pharmacophore in drug development, particularly for drugs targeting specific enzymes or receptors. Research indicates that derivatives of benzamide have potential as antimalarial agents . Additionally, 4-iodo-3-nitrobenzamide (Iniparib), a related compound, is undergoing clinical trials for breast cancer treatment . Studies on N-(3-nitrophenyl)quinoline-2-carboxamide have shown antiviral activity, which is influenced by the electron-withdrawing properties of substituents on the anilide ring and by increasing lipophilicity . Specifically, the compound exhibits optimum virus growth inhibition activity . Furthermore, research on similar compounds, such as NSC765690 and NSC765599, has demonstrated anti-proliferative effects against various human cancer cell lines, with cytotoxic effects against melanoma, renal, leukemia, and breast cancer cell lines .

Materials Science

The unique structural features of this compound make it suitable for developing novel materials with specific electronic or optical properties.

Biological Studies

This compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids. The mechanism of action often involves interaction with specific molecular targets; for instance, it may act as an enzyme inhibitor by binding to the active sites. The nitro group can participate in redox reactions, while the amide and cyclohexylamino groups can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (CAS: Not provided)

- Structure : Replaces the 3-methylphenyl group with a 2-hydroxy-1,1-dimethylethyl moiety.

- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol.

- Key Differences : The hydroxyl and branched alkyl groups create an N,O-bidentate directing group , enabling metal-catalyzed C–H bond functionalization, a feature absent in the nitro-substituted parent compound .

- Applications: Potential use in catalytic reactions vs. the unexplored catalytic utility of N-(3-methylphenyl)-3-nitrobenzamide.

N-(Adamantan-1-yl)-3-nitrobenzamide (Compound 17a in )

- Structure : Adamantane substituent instead of 3-methylphenyl.

- Key Differences : The rigid, lipophilic adamantane group enhances membrane permeability , making it suitable for antiviral studies (e.g., orthopox virus inhibition) .

- Electronic Effects : The adamantane group is electron-neutral, whereas the 3-methylphenyl group is weakly electron-donating, affecting electronic interactions in biological targets.

Variations in the Benzamide Ring

4-Nitro-N-(3-nitrophenyl)benzamide (CAS: Not provided)

- Structure : Features two nitro groups (3- and 4-positions on the benzamide and aniline rings, respectively).

- Key Differences: Enhanced electron-withdrawing effects from dual nitro groups increase acidity of the amide proton and reduce solubility in non-polar solvents compared to the single-nitro analogue .

- Synthesis : Derived from 3-nitroaniline and 4-nitrobenzoyl chloride, highlighting the versatility of benzamide derivatization.

N-(3-Acetylphenyl)-3-nitrobenzamide (CAS: 84833-20-5)

- Structure : Adds an acetyl group to the 3-methylphenyl ring.

- The methyl group in this compound lacks this capability .

Functional Group Replacements

N-Benzyl-N-methyl-3-nitrobenzamide (CAS: 195140-22-8)

- Structure : Replaces the 3-methylphenyl group with benzyl and methyl substituents.

3-Amino-N-(3-trifluoromethylphenyl)benzamide (CAS: 328107-22-8)

- Structure: Substitutes the nitro group with an amino group.

- Key Differences: The amino group is electron-donating, reversing the electronic effects of the nitro group and altering interactions in biological systems (e.g., enzyme inhibition) .

N-{3-[(4-Methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide

- Structure : Incorporates a 4-methoxyphenyl carbamoyl side chain.

- Key Differences : The methoxy group enhances hydrogen-bonding capacity , contributing to its activity as a factor Xa (hfXa) inhibitor in anticoagulant therapies. This highlights how extended functionalization can tailor benzamides for specific biological targets .

Comparative Data Table

Biological Activity

N-(3-methylphenyl)-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nitrobenzamide derivatives, characterized by the presence of a nitro group (-NO2) and an amide functional group. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : The nitro group can undergo bioreduction, generating reactive intermediates that bind covalently to DNA, leading to cellular damage and apoptosis in cancer cells .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. Studies indicate that it may interact with molecular targets such as nicotinamide adenine dinucleotide kinase (NADK), which plays a role in cellular energy metabolism .

- Antimicrobial Activity : Nitro-containing compounds are known for their broad-spectrum antimicrobial properties. They can disrupt microbial DNA synthesis, contributing to their effectiveness against various pathogens .

Anticancer Activity

Several studies have assessed the anticancer potential of this compound:

- In Vitro Studies : Research demonstrated that this compound exhibits dose-dependent cytotoxic effects against various cancer cell lines, including lung, skin, and colon cancers. The half-maximal inhibitory concentration (IC50) values ranged from 0.14 to 5.55 µM across different cell lines .

| Cell Line Type | IC50 (µM) |

|---|---|

| Non-Small Cell Lung Cancer | 0.14 |

| Melanoma | 0.21 |

| Breast Cancer | 0.55 |

| Colon Cancer | 2.79 |

- Mechanism Elucidation : Molecular docking studies revealed that this compound forms significant hydrogen bonds with target proteins involved in cancer progression, suggesting a potential role as a therapeutic agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

- Microbial Assays : The compound exhibited significant activity against various bacterial strains, with mechanisms involving the generation of reactive oxygen species (ROS) upon reduction of the nitro group .

Case Studies

- Case Study on Anticancer Effects :

- Case Study on Antimicrobial Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.